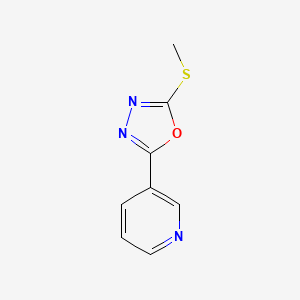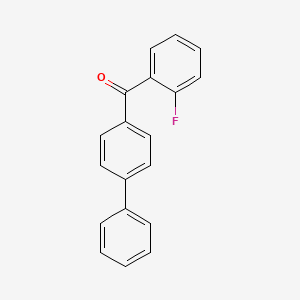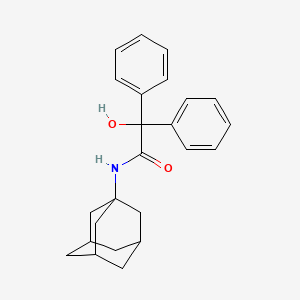![molecular formula C14H17NO5 B7541075 2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as salicyl-2-hydroxy-5-oxo-3-(oxolan-2-yl)propanoate or SHO. In
Mécanisme D'action
The mechanism of action of SHO is not fully understood. However, studies have shown that SHO can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. SHO can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
SHO has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of inflammatory cytokines. It can also induce apoptosis in cancer cells by activating the caspase pathway. In addition, SHO has been shown to have antioxidant properties and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of SHO is that it is relatively easy to synthesize using a variety of methods. It is also stable and can be stored for long periods of time. However, one limitation of SHO is that it can be expensive to produce in large quantities. In addition, more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are many future directions for research on SHO. One area of research is its potential as an anti-inflammatory agent. More studies are needed to understand its mechanism of action and potential applications in treating inflammatory diseases. Another area of research is its potential as an anti-cancer agent. More studies are needed to understand its mechanism of action and potential applications in treating cancer. In addition, more research is needed to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have anti-inflammatory and anti-cancer properties. While more research is needed to fully understand its mechanism of action and potential applications, SHO shows promise as a potential therapeutic agent for a variety of diseases.
Méthodes De Synthèse
SHO can be synthesized using a variety of methods, including the reaction of salicylic acid with ethyl oxalyl chloride and subsequent reaction with 2-hydroxy-3-(oxolan-2-yl)propan-1-amine. Another method involves the reaction of salicylic acid with ethyl oxalyl chloride and subsequent reaction with 2-amino-3-(oxolan-2-yl)propan-1-ol. Both methods have been used successfully to synthesize SHO.
Applications De Recherche Scientifique
SHO has been studied for its potential applications in scientific research. One area of research is its potential as an anti-inflammatory agent. Studies have shown that SHO can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Another area of research is its potential as an anti-cancer agent. Studies have shown that SHO can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
2-hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-5-3-9(8-11(12)14(18)19)15-13(17)6-4-10-2-1-7-20-10/h3,5,8,10,16H,1-2,4,6-7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGLZXAHGUEBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxothiolan-3-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-ethylacetamide](/img/structure/B7540994.png)
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)


![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)

![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)

![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)

![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)